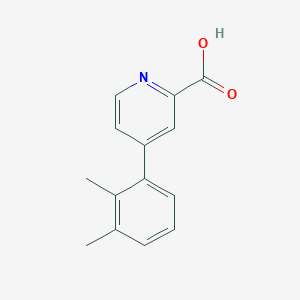

4-(2,3-Dimethylphenyl)picolinic acid

Description

4-(2,3-Dimethylphenyl)picolinic acid is a heterocyclic compound featuring a pyridine ring (picolinic acid backbone) substituted with a carboxylic acid group at position 2 and a 2,3-dimethylphenyl group at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl groups and hydrogen-bonding capacity from the carboxylic acid moiety.

Properties

IUPAC Name |

4-(2,3-dimethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-4-3-5-12(10(9)2)11-6-7-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBKDKPNPQVZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=NC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The general procedure involves the reaction of a boronic acid derivative with a halogenated picolinic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for 4-(2,3-Dimethylphenyl)picolinic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2,3-Dimethylphenyl)picolinic acid has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects. This interaction is crucial in processes like viral replication and immune response modulation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Halogenated Analogs

- 4-(2,4-Difluorophenyl)picolinic acid (CAS 1258626-21-9) and 6-(2,3-Difluorophenyl)picolinic acid (CAS 887983-10-0) feature fluorine substituents instead of methyl groups. This could enhance solubility in polar solvents but reduce membrane permeability .

- 3,6-Dichloro-N-(4-fluorophenyl)picolinamide (Acta Cryst. E65, o1758) replaces the carboxylic acid with an amide group and introduces chlorine atoms. Chlorine’s larger atomic radius increases steric hindrance and lipophilicity (higher logP), which may improve blood-brain barrier penetration but complicate synthetic purification steps .

Ethoxy-Substituted Analogs

- 6-(3-Ethoxyphenyl)picolinic acid (CAS 887982-60-7) incorporates an ethoxy group, which is bulkier and more electron-donating than methyl. The ethoxy group could enhance metabolic stability by resisting oxidative degradation but may reduce binding affinity in sterically sensitive enzymatic pockets .

Formyl-Substituted Analogs

Structural Comparisons and Functional Group Impact

| Compound | Key Substituents | Functional Group | Lipophilicity (Inferred) | Notable Properties |

|---|---|---|---|---|

| 4-(2,3-Dimethylphenyl)picolinic acid | 2,3-dimethylphenyl | Carboxylic acid | Moderate (logP ~2.5–3.0) | Enhanced steric bulk; moderate solubility |

| 4-(2,4-Difluorophenyl)picolinic acid | 2,4-difluorophenyl | Carboxylic acid | Low (logP ~1.8–2.2) | Higher acidity; polar interactions |

| 3,6-Dichloro-N-(4-FP)picolinamide | 3,6-dichloro; 4-fluorophenyl | Amide | High (logP ~3.5–4.0) | Improved membrane permeability |

| 6-(3-Ethoxyphenyl)picolinic acid | 3-ethoxyphenyl | Carboxylic acid | Moderate (logP ~2.8–3.3) | Metabolic stability; bulkier substituent |

| 4-(2-Formylphenyl)picolinic acid | 2-formylphenyl | Carboxylic acid | Low (logP ~1.5–2.0) | High reactivity; metal chelation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.